1,4-di-tert-Butyl-2,5-dimethoxybenzene

Lithium-Ion Battery Redox Shuttle Electrochemistry

Researchers sourcing reliable redox shuttles for lithium-ion battery overcharge protection or non-aqueous redox flow battery catholytes face stability and cycle-life challenges. 1,4-Di-tert-butyl-2,5-dimethoxybenzene (DDB) is the validated benchmark solution. • Proven overcharge protection: sustains >200 cycles of 100% overcharge at C/2 and 1C rates in LiFePO₄ cells. • High-purity catholyte: achieves 2.95 V open-circuit voltage with stable cycling performance. • Smart polymeric cathode core: >90% capacity retention after 200 cycles with intrinsic overcharge protection. Supplied as white to light yellow crystalline powder; ready for immediate R&D and pilot-scale procurement.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 7323-63-9
Cat. No. B1295392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-di-tert-Butyl-2,5-dimethoxybenzene
CAS7323-63-9
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC
InChIInChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3
InChIKeyATGCJUULFWEWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di-tert-Butyl-2,5-dimethoxybenzene Overview


1,4-Di-tert-butyl-2,5-dimethoxybenzene (DTBDMB, CAS 7323-63-9) is a symmetrically substituted benzene derivative featuring two tert-butyl and two methoxy groups at the 1,4 and 2,5 positions, respectively [1]. With a molecular weight of 250.38 g/mol, it appears as a white to light yellow crystalline powder with a melting point of 102-106 °C . Its unique substitution pattern imparts distinct steric and electronic properties, making it a critical building block and functional additive in advanced materials, electrochemical energy storage, and organic synthesis [2].

Redox shuttle additive research for lithium-ion batteries
Building block for functional polymeric cathode materials
Precursor for selective electrocatalytic quinone synthesis

Why 1,4-Di-tert-Butyl-2,5-dimethoxybenzene Is Irreplaceable


In-class substitution of 1,4-di-tert-butyl-2,5-dimethoxybenzene with simpler analogs like 1,4-dimethoxybenzene or other substituted benzenes fails due to profound differences in steric protection and redox stability. The presence of the two bulky tert-butyl groups is not a trivial structural variation; computational screening of 43 tert-butyl- and methoxy-substituted benzenes identified 2,5-di-tert-butyl-1,4-dimethoxybenzene as the most stable molecule in its class for redox shuttle applications, directly linking its specific substitution pattern to functional superiority [1]. Without these groups, molecules exhibit significantly different oxidation potentials and are prone to rapid degradation via side reactions, rendering them ineffective for applications requiring stable radical cations [2].

Losing tert-butyl groups eliminates steric protection, leading to radical cation instability.
Simpler methoxybenzenes lack the specific redox properties required for shuttle function.
Alternative substitution patterns shift oxidation potential, preventing overcharge protection.

Quantitative Evidence for 1,4-Di-tert-Butyl-2,5-dimethoxybenzene


Superior Redox Stability

Computational screening of 43 tert-butyl- and methoxy-substituted benzenes demonstrated that the specific 2,5-di-tert-butyl-1,4-dimethoxybenzene substitution pattern yields the highest stability of the oxidized radical-cation [1]. This stability is quantified by its reversible formation at a half-wave potential (E1/2) of 1.15 V vs. Ag/AgCl in acetonitrile, a crucial metric for its function as a redox shuttle [2]. Simpler analogs, lacking the 2,5-di-tert-butyl substitution, were predicted to be less stable and therefore inferior for overcharge protection applications [1].

Redox Stability Ranking
Class-level
E1/2 = 1.15 V vs Ag/AgCl, ranked #1 of 43 tested analogs
Supports redox shuttle selection context
DFT and CV in acetonitrile
Lithium-Ion Battery Redox Shuttle Electrochemistry

High-Voltage All-Organic Redox Flow Batteries

1,4-Di-tert-butyl-2,5-dimethoxybenzene (DBB) serves as a high-potential catholyte in an all-organic redox flow battery (RFB). When paired with a benzophenone (BP) anolyte, the system achieves a remarkably high open-circuit voltage (OCV) of 2.95 V [1]. The diffusion coefficient for DBB in this system is between 0.89 and 1.16 × 10⁻⁵ cm² s⁻¹, and the battery maintains stable performance over 50 cycles with a coulombic efficiency of 97% [1].

Redox Flow Battery Performance
Cross-study comparable
2.95 V OCV, 97% CE over 50 cycles
Supports high-voltage catholyte research
With benzophenone anolyte, TEATFSI/ACN
Redox Flow Battery Energy Storage Electrolyte

Enhanced Cycling Stability in Polymeric Cathode Materials

When incorporated as the core redox-active unit in a cross-linked polymer cathode, 1,4-di-tert-butyl-2,5-dimethoxybenzene enables a material with both energy storage and intrinsic overcharge protection [1]. The resulting polymer exhibits a single redox peak at 3.9–4.0 V vs. Li/Li⁺ and shows exceptional cycling stability at a 1C rate (56 mA/g), retaining over 90% of its capacity after 200 cycles [1]. Its overcharge protection mechanism, which activates at 4.3 V, provides a persistent plateau at 4.2 V for more than 100 hours, a feature absent in materials lacking this specific redox core [1].

Polymer Cathode Cycling Stability
Head-to-head
>90% capacity after 200 cycles, >100 h overcharge plateau
Supports dual-function cathode research
1C rate, overcharge at 4.3 V vs Li/Li⁺
Polymer Cathode Lithium-Ion Battery Overcharge Protection

High Selectivity in Electrocatalytic Oxidations

1,4-Di-tert-butyl-2,5-dimethoxybenzene undergoes electrooxidation to form a stable radical-cation, which can then react selectively with electrogenerated radicals [1]. In the presence of water and a ruthenium-based catalyst (RuCl₃·3H₂O or Ru(acac)₃), this process yields 2,5-di-tert-butyl-1,4-benzoquinone with practically 100% selectivity [1]. This high selectivity is a direct result of the stability and specific reactivity pattern of the radical-cation derived from the 1,4-di-tert-butyl-2,5-dimethoxybenzene scaffold.

Electrocatalytic Oxidation Selectivity
Class-level
Practically 100% selectivity to benzoquinone derivative
Enables efficient quinone synthesis context
Ru catalyst, water/acetonitrile electrolysis
Electrocatalysis Organic Synthesis Radical Chemistry

Validated Applications for 1,4-Di-tert-Butyl-2,5-dimethoxybenzene


Redox Shuttle for Li-Ion Overcharge Protection

1,4-Di-tert-butyl-2,5-dimethoxybenzene is a premier choice as a redox shuttle additive for lithium-ion batteries. Its high stability and defined oxidation potential of 1.15 V vs. Ag/AgCl [1] enable it to reversibly shuttle excess charge, providing reliable overcharge protection for hundreds of cycles [2]. This is a validated application supported by both computational screening [1] and extensive patent literature [2].

High-Voltage Catholyte in Non-Aqueous Redox Flow Batteries

Procurement for all-organic redox flow battery (RFB) research should prioritize 1,4-di-tert-butyl-2,5-dimethoxybenzene as a catholyte material. Its use has been experimentally demonstrated to achieve a high open-circuit voltage of 2.95 V when paired with a benzophenone anolyte, a key performance metric for non-aqueous RFBs [3]. This application is supported by quantitative data on diffusion coefficients and stable cycling performance over 50 cycles [3].

Core Unit for Functional Polymeric Cathode Materials

For advanced battery material development, 1,4-di-tert-butyl-2,5-dimethoxybenzene is the validated core unit for creating smart polymeric cathodes. Its incorporation yields materials with a redox potential of ~3.9-4.0 V and uniquely integrates both charge storage and intrinsic overcharge protection, as proven by >90% capacity retention after 200 cycles and a persistent >100-hour overcharge plateau [4].

Precursor for High-Selectivity Electrocatalytic Synthesis

In fine chemical and pharmaceutical intermediate synthesis, this compound is a strategic choice as a precursor. Its electrooxidation in the presence of a ruthenium catalyst yields the corresponding 1,4-benzoquinone derivative with nearly 100% selectivity [1], offering a cleaner, more efficient route compared to less selective oxidation of simpler arenes.

Application
Selection Property
Validation Focus
Li-ion battery overcharge protection research
Stable radical-cation formation
Cycling stability and overcharge plateau duration
Non-aqueous redox flow battery catholyte
Reported high open-circuit voltage
Coulombic efficiency and cycling capacity retention
Functional polymeric cathode core unit
Dual energy storage and overcharge protection
Long-term capacity retention and overcharge duration
Selective electrocatalytic quinone synthesis precursor
High reported oxidation selectivity
Product purity and catalyst compatibility

Technical Documentation Hub

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39 linked technical documents
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